1'-benzyl-1,4-dihydrospiro[3,1-benzoxazine-2,4'-piperidine]
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Overview
Description
1’-Benzyl-1,4-dihydrospiro[3,1-benzoxazine-2,4’-piperidine] is a complex organic compound known for its unique spirocyclic structure. This compound features a benzoxazine ring fused with a piperidine ring, creating a spiro linkage. The presence of the benzyl group further enhances its chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 1’-benzyl-1,4-dihydrospiro[3,1-benzoxazine-2,4’-piperidine] typically involves a multi-step process. One common method includes the reaction of anthranilic acid with benzyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which then undergoes cyclization to produce the desired spiro compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1’-Benzyl-1,4-dihydrospiro[3,1-benzoxazine-2,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
1’-Benzyl-1,4-dihydrospiro[3,1-benzoxazine-2,4’-piperidine] has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1’-benzyl-1,4-dihydrospiro[3,1-benzoxazine-2,4’-piperidine] involves its interaction with specific molecular targets. For instance, it has been studied as a histone deacetylase inhibitor, where it binds to the enzyme’s active site, preventing the deacetylation of histone proteins. This inhibition can lead to changes in gene expression, making it a potential therapeutic agent for cancer treatment .
Comparison with Similar Compounds
When compared to similar compounds, such as 1’-benzyl-3,4-dihydrospiro[2H-1-benzothiopyran-2,4’-piperidine] and other spirocyclic benzoxazines, 1’-benzyl-1,4-dihydrospiro[3,1-benzoxazine-2,4’-piperidine] stands out due to its unique structural features and chemical properties . These differences make it a more versatile compound in various applications, particularly in medicinal chemistry and materials science.
Similar Compounds
- 1’-Benzyl-3,4-dihydrospiro[2H-1-benzothiopyran-2,4’-piperidine]
- Spiro[2H-(1,3)-benzoxazine-2,4’-piperidine] derivatives
- N-Benzyl alkyl ether piperazine derivatives
Properties
IUPAC Name |
1'-benzylspiro[1,4-dihydro-3,1-benzoxazine-2,4'-piperidine] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-2-6-16(7-3-1)14-21-12-10-19(11-13-21)20-18-9-5-4-8-17(18)15-22-19/h1-9,20H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFNQFKOWIQHLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC3=CC=CC=C3CO2)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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